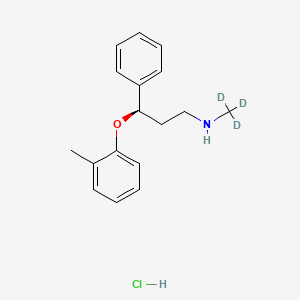

Atomoxetine-d3, Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

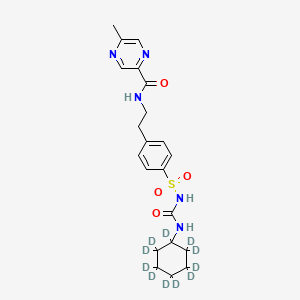

Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .

Applications De Recherche Scientifique

Atomoxetine-d3, Hydrochloride is widely used in scientific research, particularly in the following areas:

Chemistry: As an internal standard in mass spectrometry for the quantification of Atomoxetine.

Biology: Used in studies involving the norepinephrine transporter and its role in neurotransmission.

Medicine: Primarily used in the treatment of ADHD and has been studied for its effects on cognitive functions.

Industry: Utilized in the pharmaceutical industry for the development of ADHD medications.

Mécanisme D'action

- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .

- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .

- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .

Mode of Action

Biochemical Pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

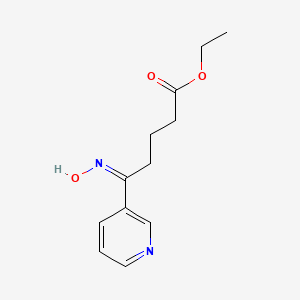

The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .

Industrial Production Methods

In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated.

Reduction: Not commonly involved in its metabolic pathway.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

Substitution: Strong nucleophiles and appropriate solvents are used.

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Viloxazine (Qelbree): Another selective norepinephrine reuptake inhibitor used for ADHD.

Methylphenidate: A stimulant medication commonly used for ADHD but has a different mechanism of action involving dopamine reuptake inhibition.

Uniqueness

Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .

Propriétés

IUPAC Name |

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCXVPAZUDVVBT-NZDFJUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)